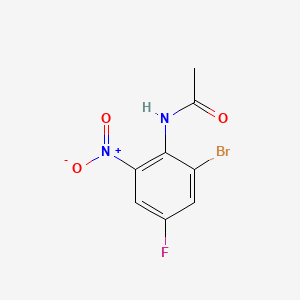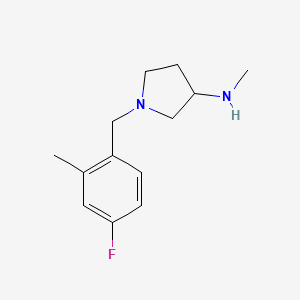
3-Amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)azetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorobenzaldehyde and 3,4-dichlorobenzaldehyde.
Formation of Azetidinone Ring: The key step involves the formation of the azetidinone ring through a cyclization reaction. This can be achieved using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: Utilizing batch reactors for small-scale production or continuous flow reactors for large-scale production to ensure consistent quality and yield.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
3-Amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOMe) or potassium cyanide (KCN) to introduce different substituents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4, Acetone, 0-25°C
Reduction: LiAlH4, NaBH4, THF, 0-25°C
Substitution: NaOMe, KCN, DMF, 50-100°C
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
3-Amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)azetidin-2-one has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)azetidin-2-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, leading to its observed effects.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial research, it may inhibit bacterial cell wall synthesis, while in anticancer research, it may induce apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 3-Amino-4-(2,4-dichlorophenyl)-1-(4-chlorophenyl)azetidin-2-one
- 3-Amino-4-(3,4-dichlorophenyl)-1-(2,4-dichlorophenyl)azetidin-2-one
- 3-Amino-4-(2,4-dichlorophenyl)-1-(3,4-difluorophenyl)azetidin-2-one
Uniqueness
3-Amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)azetidin-2-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new pharmaceuticals or materials with tailored properties.
属性
分子式 |
C15H10Cl4N2O |
|---|---|
分子量 |
376.1 g/mol |
IUPAC 名称 |
3-amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)azetidin-2-one |
InChI |
InChI=1S/C15H10Cl4N2O/c16-7-1-3-9(11(18)5-7)14-13(20)15(22)21(14)8-2-4-10(17)12(19)6-8/h1-6,13-14H,20H2 |
InChI 键 |
CNRKGSCIISQDGE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N2C(C(C2=O)N)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-{[(Tert-butoxy)carbonyl]oxy}phenyl)boronic acid](/img/structure/B14775510.png)


![2'-Hydroxy-[1,1'-binaphthalen]-2-yl pivalate](/img/structure/B14775521.png)


![2-pyridin-2-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14775536.png)






![N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14775591.png)
